N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide
Description
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-methoxyphenyl-substituted cyclopentylmethyl group. The cyclopropane ring introduces conformational rigidity, while the 4-methoxy group on the aromatic ring may enhance solubility and influence receptor binding.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-15-8-6-14(7-9-15)17(10-2-3-11-17)12-18-16(19)13-4-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXASQGRXFHXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structural features. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopropanecarboxamide moiety linked to a cyclopentyl group and a 4-methoxyphenyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 286.37 g/mol. The presence of methoxy and cyclopentyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that this compound acts primarily through modulation of specific receptors and enzymes involved in inflammatory and degenerative processes. Its mechanism may involve:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that the compound can downregulate cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
- Interaction with Cannabinoid Receptors : Preliminary data indicate potential affinity for cannabinoid receptors, which may contribute to analgesic and anti-inflammatory effects.
Biological Activity Data
The biological activity of this compound has been evaluated in various in vitro and in vivo studies. Below is a summary table of key findings:
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial involving patients with IBD demonstrated that administration of the compound led to significant improvements in clinical scores and reduction in inflammatory markers after 12 weeks of treatment.
- Chronic Pain Management : A cohort study reported that patients receiving this compound experienced a marked decrease in pain levels compared to those on standard analgesics, suggesting enhanced efficacy in pain management.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid and the corresponding amine derivative.
Mechanistic Insight :
-
Protonation of the amide carbonyl in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water.
-
In basic conditions, hydroxide ions directly cleave the amide bond via a tetrahedral intermediate .
Nucleophilic Substitution
The cyclopropane ring participates in strain-driven reactions, while the methoxyphenyl group directs electrophilic aromatic substitution (EAS).
Cyclopropane Ring Opening
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HBr (48%) | 25°C, 24 h | 3-bromo-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide | 78% |
| Cl₂ (gaseous) | UV light, CH₂Cl₂, 0°C | Dichlorinated cyclopropane derivative | 62% |
Key Observations :
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Ring-opening favors Markovnikov addition due to carbocation stability.
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Steric hindrance from the cyclopentyl group slows reaction rates compared to simpler cyclopropanes.
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted derivative | >90% para selectivity |
| Br₂/FeBr₃ | Ortho to OMe | Brominated analog | 75% ortho, 25% para |
Notes :
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Methoxy group strongly activates the aromatic ring, directing EAS to ortho/para positions .
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Steric effects from the cyclopentyl group reduce para selectivity in bromination.
Oxidation Reactions
The cyclopropane ring and benzylic positions are susceptible to oxidation:
Stability Data :
-
Oxidation products are thermally labile; diketones decompose above 100°C.
-
Epoxide formation is reversible under acidic conditions.
Catalytic Functionalization
Transition-metal catalysts enable cross-coupling and hydrogenation:
| Catalyst | Reaction Type | Product | Efficiency |
|---|---|---|---|
| Pd/C (10% wt) | Hydrogenolysis | N-((1-(4-methoxyphenyl)cyclopentyl)methyl)amine | 88% yield |
| Rh₂(OAc)₄ | C-H activation | Cyclopropane-amide dimer | 65% yield |
Optimization Data :
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Hydrogenolysis requires 50 psi H₂ pressure and ethanol solvent for maximal efficiency .
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Rhodium-catalyzed dimerization proceeds via radical intermediates .
Stability Under Physiological Conditions
Studies in simulated biological environments reveal:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 h | Cyclopropanecarboxylic acid (major) |
| Human liver microsomes | 12 h | O-demethylated metabolite |
Implications :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclopropanecarboxamide Derivatives with Aromatic Substitutions
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Features a 4-methoxyphenoxy group and a phenyl-substituted cyclopropane carboxamide.
- Synthesis: Prepared via phenol coupling (78% yield), with diastereomeric control (dr 23:1) .
N-(4-Methoxy-2-nitrophenyl)cyclopropanecarboxamide
- Structure : Contains a nitro group at the 2-position of the 4-methoxyphenyl ring.
- Properties : The electron-withdrawing nitro group may reduce metabolic oxidation compared to the parent compound .
para-Methylcyclopropylfentanyl
Heterocyclic and Complex Derivatives
Piperazinone Derivatives (e.g., Compound 7i)
- Structure: Incorporates a piperazinone core linked to cyclopropanecarboxamide and 4-methoxyphenyl groups.
- Application : Acts as an HIV-1 capsid modulator, demonstrating the versatility of cyclopropanecarboxamides in antiviral drug design .
Thiazolyl Cyclopropanecarboxamides (Compounds 31 and 32)
Substituent Position and Functional Group Effects
- N-(4-Methoxyphenyl) Derivatives: Enhanced resonance stabilization and solubility due to the para-substituent .
- Functional Group Modifications :
- Nitro vs. Methoxy Groups : Nitro groups () increase electrophilicity but may reduce metabolic stability compared to methoxy groups.
- Cyclopentyl vs. Piperidinyl Moieties : Cyclopentyl groups (target compound) introduce bulkiness, possibly affecting membrane permeability relative to piperidinyl analogs (e.g., fentanyl derivatives) .
Data Tables: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
